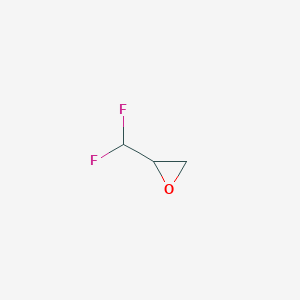

2-(Difluoromethyl)oxirane

Description

Importance of Fluorine and Fluoroalkyl Groups in Chemical Innovation

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.org Fluorine's high electronegativity and small size—comparable to a hydrogen atom—allow it to modulate the electronic environment of a molecule without significant steric impact. tandfonline.comacs.org This can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability, all of which are critical parameters in drug design. tandfonline.comnih.govcapes.gov.br Fluoroalkyl groups, such as trifluoromethyl (CF3) and difluoromethyl (CF2H), are particularly significant in the development of pharmaceuticals and agrochemicals. researchgate.netfrontiersin.org It is estimated that over 20% of all marketed drugs contain fluorine. frontiersin.org The stability of the carbon-fluorine bond often protects adjacent parts of a molecule from metabolic degradation. bohrium.com

Role of Epoxides as Versatile Synthetic Intermediates

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly valued as versatile intermediates in organic synthesis. numberanalytics.comscbt.comnumberanalytics.com The significant ring strain of the epoxide ring makes them highly reactive towards a wide range of nucleophiles, leading to ring-opening reactions that can form complex molecules with high stereoselectivity. numberanalytics.comtandfonline.com This reactivity makes epoxides ideal building blocks for the synthesis of a diverse array of compounds, including alcohols, glycols, and polymers. scbt.com Their utility is prominent in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCQYMALCXGFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980793-48-3 | |

| Record name | (R)-2-(Difluoromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethyl Oxirane and Analogous Fluorinated Oxiranes

Direct Epoxidation Strategies

Direct epoxidation involves the conversion of an alkene's carbon-carbon double bond into an epoxide ring. For the synthesis of 2-(difluoromethyl)oxirane, the corresponding starting material would be 3,3-difluoro-1-propene.

The epoxidation of alkenes using oxidizing agents is a fundamental transformation in organic synthesis. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are common reagents for this purpose. masterorganicchemistry.com The reaction mechanism is a concerted process where the peroxyacid delivers an oxygen atom to the double bond, resulting in a syn-addition to form the epoxide. masterorganicchemistry.com The reactivity of the peroxyacid is enhanced by electron-withdrawing groups. masterorganicchemistry.com

For fluorinated alkenes, this method has been shown to be effective. For instance, the epoxidation of 3,3,3-trifluoro-1-(phenylsulphonyl)prop-1-ene has been successfully achieved using peracetic acid in the presence of potassium carbonate to yield 2-(phenylsulfonyl)-3-(trifluoromethyl)oxirane. In a typical procedure, the fluorinated alkene is treated with a solution of peracetic acid in acetonitrile (B52724) at an elevated temperature, leading to the formation of the desired oxirane in high yield. While a specific example for the direct epoxidation of 3,3-difluoro-1-propene to this compound is not detailed in the provided sources, the general applicability of peracids to electron-deficient alkenes suggests its feasibility. Other oxidizing systems, like those involving hypochlorites or dioxiranes generated in situ, also serve as powerful reagents for the epoxidation of a wide range of alkenes. chemistry-chemists.com

Nucleophilic Difluoromethylation Approaches

An alternative and often more challenging route involves the formation of the carbon-difluorosubstituted carbon bond by attacking an existing epoxide ring with a difluoromethyl nucleophile. This approach is aimed at producing β-difluoromethyl alcohols, which are direct ring-opening products and precursors to other difluoromethylated compounds. cas.cnnih.gov

The synthesis of β-difluoromethyl alcohols through the nucleophilic difluoromethylation of epoxides presents significant challenges. cas.cnresearchgate.net This difficulty is primarily due to the properties of the difluoromethyl carbanion precursors. The reaction involves the ring-opening of an epoxide by a difluoromethyl anion equivalent. However, the generation and reaction of these anions are complicated by what is known as the "negative fluorine effect". cas.cnrsc.org

To address the challenges of nucleophilic difluoromethylation, specialized reagents have been developed. Among these, the sulfoximine (B86345) PhSO(NTBS)CF2H (where TBS is tert-butyldimethylsilyl) has emerged as a potent precursor for the difluoromethyl anion. cas.cnnih.gov This reagent offers a balance of stability and reactivity. The N-silylated sulfoximine moiety allows the compound to act as a nucleophilic difluoromethylating agent, in contrast to N-tosylated sulfoximines which are electrophilic. rsc.org Studies have shown that the carbanion generated from PhSO(NTBS)CF2H possesses greater stability and/or nucleophilicity toward epoxides compared to the corresponding carbanion from difluoromethyl phenyl sulfone (PhSO2CF2H). cas.cn In a typical reaction, the sulfoximine reagent successfully difluoromethylates a variety of structurally diverse epoxides, showing excellent regioselectivity where the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. cas.cn

Table 1: Nucleophilic Difluoromethylation of Various Epoxides with PhSO(NTBS)CF2H

| Epoxide Substrate | Product Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| 2-Methyloxirane | 70-87% (general range for monosubstituted epoxides) | 53:47 - 58:42 | cas.cn |

| (S)-2-Methyloxirane | 77% | N/A | cas.cn |

| Styrene Oxide | Good (unspecified) | Low | cas.cn |

| 1,2-Epoxyhexane | Good (unspecified) | Low | cas.cn |

This table is generated based on data indicating a general yield range and specific examples for the reaction of various epoxides with the sulfoximine reagent.

A critical innovation for the successful difluoromethylation of epoxides using PhSO(NTBS)CF2H is the "preorganization" strategy involving a Lewis acid, typically boron trifluoride etherate (BF3·Et2O). cas.cnnih.gov Traditional methods of adding the epoxide to a mixture of the carbanion and Lewis acid, or adding the Lewis acid after the epoxide, were unsuccessful in this system. cas.cn The successful preorganization procedure involves adding the Lewis acid (BF3·Et2O) to a mixture of the sulfoximine reagent and the epoxide before the addition of the base (e.g., LiHMDS) that generates the carbanion. cas.cn

This pre-activation of the epoxide by the Lewis acid is crucial. cas.cnresearchgate.netnih.gov The strategy ensures that the in-situ generated, and potentially unstable, difluoromethyl carbanion immediately attacks the activated epoxide-Lewis acid complex at a rate much faster than its decomposition or any side reaction with the Lewis acid itself. cas.cn This approach has proven effective for a broad scope of substrates, including sterically hindered 1,2-disubstituted oxiranes. cas.cn

The "negative fluorine effect" (NFE) describes the unfavorable influence of fluorine substitution on the stability and reactivity of adjacent carbanions. rsc.orgnih.gov This effect is a major hurdle in many nucleophilic fluoroalkylation reactions. nih.gov The NFE is attributed to two primary factors:

Reduced Thermal Stability : Fluorinated carbanions have a high tendency to undergo α-elimination, leading to self-decomposition. This reduces the concentration of the nucleophile available for the desired reaction. cas.cncas.cn

Reduced Intrinsic Nucleophilicity : The presence of highly electronegative fluorine atoms on the carbanionic carbon decreases its nucleophilicity, particularly towards softer electrophiles like epoxides. cas.cncas.cn

Studies comparing the reactivity of various phenylsulfonyl-stabilized carbanions with propylene (B89431) oxide demonstrated a significant drop in reactivity with increased fluorine substitution. The order of reactivity was found to be (PhSO2)2CF- > PhSO2CHF- > PhSO2CF2-. pen2print.org The reaction with PhSO2CF2- was particularly challenging. cas.cn

The successful difluoromethylation of epoxides using the PhSO(NTBS)CF2H reagent in conjunction with a Lewis acid preorganization strategy is a clear example of overcoming the NFE. The sulfoximine group helps to stabilize the carbanion, while the preorganization strategy enhances the electrophilicity of the substrate (the epoxide), thereby compensating for the carbanion's inherently low nucleophilicity and allowing the desired ring-opening reaction to proceed efficiently. cas.cncas.cn

Difluoromethylation of Epoxides with Fluoroalkyl Anion Precursors

Asymmetric Synthesis and Stereocontrol in Fluorinated Oxirane Formation

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. In the context of oxiranes, stereocontrol during synthesis is crucial for their application as chiral building blocks. Asymmetric synthesis provides pathways to enantiomerically enriched fluorinated epoxides.

Chiral pool synthesis is a strategy that utilizes readily available, naturally occurring chiral molecules as starting materials. nih.gov This approach leverages the inherent stereochemistry of the starting material to induce chirality in the final product. nih.gov Common sources for the chiral pool include amino acids, sugars, terpenes, and hydroxy acids. ptfarm.pltaltech.ee

In the synthesis of chiral drugs and complex molecules, this methodology is frequently employed. nih.govpwr.edu.pl For instance, commercially available (R)-glycidyl benzyl (B1604629) ether, a chiral epoxide, can be used to induce chirality in a synthetic sequence. nih.gov Similarly, (R)-glycidyl butyrate (B1204436) serves as a chiral starting material for synthesizing antibacterial agents. ptfarm.pl The synthesis of C2-symmetric bimorpholines has been achieved using (R,R)-tartaric acid ester as a convenient and inexpensive precursor from the chiral pool. taltech.ee This general principle can be extended to the synthesis of fluorinated oxiranes, where a chiral precursor dictates the stereochemistry of the final epoxide ring. The selection of a suitable chiral starting material is a key step in designing a synthetic route that avoids the need for chiral resolution or an asymmetric catalyst. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and potentially recovered. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. wikipedia.org

In the context of fluorinated compounds, sulfinyl groups have proven to be effective chiral auxiliaries. bioorganica.com.uaresearchgate.net Specifically, the methodology has been applied to the asymmetric preparation of fluorinated amines and amino acids, with fluorinated oxirane derivatives being key intermediates. bioorganica.com.uaresearchgate.net The general approach involves the acylation of α-lithio derivatives of chiral p-tolyl alkyl sulfoxides with fluorinated ethyl acetates. researchgate.net This produces β-keto-γ-fluoroalkyl sulfoxides. The chirality of the sulfoxide (B87167) auxiliary then directs the stereoselective transformation of the ketone, leading to the formation of a chiral fluorinated oxirane. bioorganica.com.uaresearchgate.net The presence of the epoxide ring and the sulfinyl group in these products makes them valuable building blocks for creating a variety of enantiomerically pure, open-chain fluorinated compounds. researchgate.net

Diastereoselective methylene (B1212753) transfer is a key reaction for converting carbonyl compounds into epoxides. When applied to chiral fluorinated substrates, this method allows for the synthesis of specific diastereomers of fluorinated oxiranes. A common reagent for this transformation is diazomethane (B1218177). bioorganica.com.uaresearchgate.netcdnsciencepub.com

The reaction of diazomethane with chiral β-keto-γ-fluoroalkyl sulfoxides provides a general route to various fluorinated oxirane derivatives with good chemical yields and high diastereoselectivity. bioorganica.com.uaresearchgate.net For example, the reaction of diazomethane with (3R,Rs)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one results in the formation of the corresponding oxirane with high diastereoselectivity. cdnsciencepub.com Interestingly, using the (3S,Rs)-3-diastereoisomer as the starting material also yields the same major oxirane product, proceeding through an inversion of configuration at carbon 3. cdnsciencepub.com

This methodology has also been extended to fluorinated β-ketophosphonates. The reaction of monofluorinated β-ketophosphonates with diazomethane leads to the diastereoselective formation of oxiranes that possess a tertiary carbon atom. frontiersin.org These reactions demonstrate the utility of methylene transfer in creating stereochemically defined fluorinated epoxides from various chiral precursors.

| Starting Ketone | Reagent | Major Product(s) | Yield | Reference |

| (3S,Rs)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one | Diazomethane | Oxiranes and Methyl enol ethers | 72.5% (Oxiranes), 21.9% (Ethers) | cdnsciencepub.com |

| (3S,Rs)-3 in THF | Diazomethane | Oxiranes and Methyl enol ethers | 73.6% (Oxiranes), 16.3% (Ethers) | cdnsciencepub.com |

Synthesis of Substituted Difluoromethylated Oxirane Precursors

The synthesis of precursors is a foundational aspect of chemical manufacturing. For complex molecules like substituted difluoromethylated oxiranes, multi-step strategies are often required to build the target structure.

A hominal bis(gem-CF2) fragment contains two difluoromethyl groups attached to the same carbon atom. The synthesis of such a discrete unit can be approached using a strategy that begins with an epoxide. acs.orgnih.gov One reproducible and scalable strategy combines selective desulfurative fluorination and deoxofluorination. nih.govchemrxiv.org

The synthesis can start from a commercially available material like allyl benzyl ether. acs.org A multi-step sequence is outlined below:

Epoxidation : Allyl benzyl ether is treated with an oxidizing agent such as meta-chloroperbenzoic acid (mCPBA) to form the initial epoxide, 2-(benzyloxymethyl)oxirane, in high yield. acs.org

Propargyl Group Introduction : The epoxide is reacted with the ethylenediamine (B42938) complex of lithium acetylide to open the ring and introduce a propargyl group, yielding an alcohol. acs.org

Triple Bond Migration : The resulting alcohol is treated with potassium tert-butoxide to induce migration of the triple bond. acs.org

Oxidation : The secondary alcohol is then oxidized to a ketone. acs.org

This sequence generates a key precursor containing the necessary carbon skeleton, which can then be further elaborated through fluorination steps to yield the desired hominal bis(difluoromethyl) fragment. acs.orgnih.gov

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1 | Allyl benzyl ether | mCPBA | 2-(Benzyloxymethyl)oxirane | 77% | acs.org |

| 2 | 2-(Benzyloxymethyl)oxirane | Lithium acetylide ethylenediamine complex | 1-(Benzyloxy)-4-pentyn-2-ol | 94% | acs.org |

| 3 | 1-(Benzyloxy)-4-pentyn-2-ol | Potassium tert-butoxide | 1-(Benzyloxy)pent-3-yn-2-ol | 88% | acs.org |

| 4 | 1-(Benzyloxy)pent-3-yn-2-ol | Dess-Martin periodinane (DMP) | 1-(Benzyloxy)pent-3-yn-2-one | 72% | acs.org |

2,2-Bis(trifluoromethyl)oxirane (B3041556) is a useful analogue and building block in fluorine chemistry. thieme-connect.com Several synthetic methods have been developed for its preparation.

A historical method involves the reaction of diazomethane with hexafluoroacetone (B58046). thieme-connect.comgoogle.com However, this method uses hazardous diazomethane, making it unsuitable for large-scale production. google.com

A more recent, practical, and scalable synthesis has made this epoxide more readily available. thieme-connect.com This method involves the oxidation of 2,3,3,3-tetrafluoropropene (B1223342) (CH2=C(CF3)2) with sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621) (NaOBr) under phase transfer catalysis (PTC) conditions. researchgate.netlookchem.com This approach avoids the use of toxic and hazardous reagents like diazomethane and hexafluoroacetone and starts from a commercially available material. lookchem.com The reaction is typically carried out at low temperatures (0–5 °C) and gives the epoxide in good yields (65–75%). researchgate.net

Another synthetic route involves a two-step process starting from a fluorinated alcohol. The alcohol is first reacted with a chlorinating, brominating, or sulfonylating agent under basic conditions to form an oxirane precursor. This precursor then undergoes ring closure, also under basic conditions, to yield the final 2,2-bis(fluoroalkyl)oxirane. google.com

| Method | Starting Material(s) | Key Reagent(s) | Yield | Notes | Reference(s) |

| Diazomethane Reaction | Hexafluoroacetone, Diazomethane | - | - | Involves hazardous diazomethane. | thieme-connect.comgoogle.com |

| Olefin Oxidation (PTC) | 2,3,3,3-Tetrafluoropropene | NaOCl, Phase Transfer Catalyst | 65-75% | Safer, scalable method based on commercially available starting material. | researchgate.netlookchem.com |

| Two-Step from Alcohol | Fluorinated alcohol | Chlorinating/brominating/sulfonylating agent, Base | - | General method involving formation and closure of an oxirane precursor. | google.com |

Regioselective Ring-Opening Reactions of Fluorinated Epoxides

The reactivity of the oxirane ring in this compound is significantly influenced by the presence of the electron-withdrawing difluoromethyl (CHF2) group. This substituent creates a polarization of the C-C bond within the epoxide ring and exerts a strong directing effect on incoming nucleophiles, leading to highly regioselective ring-opening reactions. The electronic properties of the CHF2 group, combined with steric considerations, govern the site of nucleophilic attack and the nature of the resulting products.

In the presence of neutral or basic nucleophiles, the ring-opening of this compound proceeds with a high degree of regioselectivity. The reaction follows a classic SN2 mechanism where the nucleophile preferentially attacks the less sterically hindered and less electron-deficient carbon atom (C-3). The electron-withdrawing nature of the difluoromethyl group at C-2 increases the electrophilicity of the adjacent carbon, yet the primary site of attack for most nucleophiles is the terminal methylene carbon (C-3). This regioselectivity is a hallmark of fluorinated epoxides and provides a reliable method for synthesizing a variety of 3-substituted-1,1-difluoro-2-propanol derivatives.

The hydrolysis of this compound, typically conducted in the presence of aqueous acid or base, results in the cleavage of the C-O bond of the epoxide ring to form a diol. Under neutral or basic conditions, the water molecule acts as a nucleophile and attacks the C-3 position, yielding 1,1-difluoro-2,3-propanediol. The dominant hydrolytic products for most epoxides are diols formed without C-C bond scissions. researchmap.jp For halogenated epoxides, hydrolysis generally begins with a bimolecular nucleophilic substitution involving the breaking of the epoxide C-O bond. researchmap.jp

Table 1: Hydrolysis of this compound

| Reactant | Nucleophile | Conditions | Product |

|---|

The reaction of this compound with various primary and secondary amines provides a direct and efficient route to α-(difluoromethyl)-β-amino alcohols. cas.cn This aminolysis reaction is highly regioselective, with the amine nucleophile attacking the terminal carbon (C-3) of the epoxide ring. This process is valuable for creating fluorinated building blocks used in medicinal chemistry. The reaction can be carried out under mild conditions, often using an alcohol as a solvent or by heating the neat reactants. acs.org Fluorinated alcohol solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to facilitate the ring-opening of epoxides with aromatic amines. acs.org

Table 2: Synthesis of Aminoalcohols from this compound

| Amine Nucleophile | Solvent | Product Name |

|---|---|---|

| Ammonia (NH₃) | Ethanol | 3-Amino-1,1-difluoropropan-2-ol |

| Benzylamine | Neat | 3-(Benzylamino)-1,1-difluoropropan-2-ol |

| Aniline | HFIP | 3-(Phenylamino)-1,1-difluoropropan-2-ol |

The regioselective ring-opening of this compound extends to a wide array of nucleophiles, making it a versatile intermediate in organic synthesis. arkat-usa.org

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base, react at the C-3 position to yield 3-alkoxy- or 3-aryloxy-1,1-difluoropropan-2-ols. For related fluorinated epoxides, these reactions can be successfully performed under phase-transfer catalysis conditions. researchgate.net

Nitrogen Nucleophiles: Beyond simple amines, other nitrogen-based nucleophiles such as sodium azide (B81097) can be used to introduce the azido (B1232118) group, leading to the formation of 3-azido-1,1-difluoropropan-2-ol, a precursor for other nitrogen-containing compounds. rsc.org

Sulfur Nucleophiles: Thiols and thiophenols readily react with this compound to produce β-hydroxy-γ,γ-difluoroalkyl sulfides. These reactions often proceed rapidly under mild conditions. For instance, related trifluoromethyl oxiranes react with sodium thiocyanate (B1210189) (NaSCN) in water to form cyclic imines. researchgate.net

Carbon Nucleophiles: The reaction with carbon nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, can be more complex. However, fluorinated alcohol solvents have been shown to enhance the efficacy of reactions with weak and neutral carbon nucleophiles by promoting the electrophilic activation of the epoxide. arkat-usa.org

Table 3: Ring-Opening with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | 1,1-Difluoro-3-methoxypropan-2-ol |

| Nitrogen | Sodium Azide (NaN₃) | 3-Azido-1,1-difluoropropan-2-ol |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 1,1-Difluoro-3-(phenylthio)propan-2-ol |

Under strong acidic conditions, the mechanism of ring-opening can be altered. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack by the conjugate base (X⁻) can occur at either C-2 or C-3. For fluorinated epoxides, the attack often occurs at the more substituted C-2 carbon. This is because the C-2 position can better stabilize the developing positive charge in the transition state due to the influence of the adjacent difluoromethyl group. This results in the formation of the "abnormal" ring-opening product, 2-halo-1,1-difluoropropan-1-ol, although regioselectivity can be dependent on the specific acid and reaction conditions. Studies on 2,2-bis(trifluoromethyl)oxirane show that reactions with strong acids like HCl and HI are regioselective and lead to the formation of XCH₂C(CF₃)₂OH. researchgate.netthieme-connect.com

Lewis acids are frequently employed to activate the epoxide ring towards nucleophilic attack. scribd.com The Lewis acid coordinates with the epoxide oxygen, further polarizing the C-O bonds and increasing the electrophilicity of the ring carbons. The regioselectivity of Lewis acid-mediated ring-opening of this compound can be highly dependent on the nature of the Lewis acid, the nucleophile, and the reaction conditions.

Strong Lewis acids can promote a reaction pathway similar to that seen with strong Brønsted acids, where the attack occurs at the more substituted C-2 position. This is attributed to the development of a partial positive charge at the carbon atom that is best able to support it. In contrast, some catalytic systems involving Lewis acids can chelate to both the epoxide and the nucleophile, directing the attack to the less substituted C-3 position. rsc.org For example, treatment of 2-(trifluoromethyl)oxirane (B1348523) with frustrated Lewis pairs (FLPs) results in epoxide ring-opening after activation of the epoxide by the Lewis acidic borane (B79455) moiety. nih.govresearchgate.net

Table 4: Lewis Acid-Mediated Ring-Opening Pathways

| Lewis Acid | Proposed Intermediate | Predominant Site of Attack |

|---|---|---|

| Boron Trifluoride (BF₃) | Complex with significant carbocation character at C-2 | C-2 |

| Scandium Triflate (Sc(OTf)₃) | Activated epoxide-LA complex | C-2 or C-3 (depends on nucleophile) |

Stereoselective Ring-Opening Processes

The synthesis of chiral molecules containing a difluoromethyl group is of significant interest in medicinal chemistry. Stereoselective ring-opening of this compound provides a powerful method for achieving this, allowing for the creation of specific stereoisomers.

The ring-opening of an enantiomerically pure fluorinated epoxide with a chiral nucleophile can proceed with high diastereoselectivity. A notable example is the reaction of optically pure (S)-(−)-2-(trifluoromethyl)oxirane with a chiral 2,5-disubstituted tetrahydroquinoline in hexafluoro-2-propanol. rsc.org This reaction proceeds regiospecifically and with excellent diastereoselectivity to produce a potent cholesteryl ester transfer protein (CETP) inhibitor. rsc.org

The reaction, conducted at room temperature, achieved a quantitative isolated yield (>99%) and high purity (>99% HPLC area) with excellent diastereoselectivity (>99% de). rsc.org Significantly, this transformation did not require a metal catalyst, and the solvent and excess epoxide could be recovered and reused, highlighting its efficiency and sustainability. rsc.org This case demonstrates that a chiral reagent can effectively control the stereochemical outcome of the nucleophilic attack on the activated epoxide ring, a principle that is directly applicable to this compound for the synthesis of complex, optically pure fluorinated compounds.

Table 2: Diastereoselective Ring-Opening of (S)-(−)-2-(Trifluoromethyl)oxirane Data presented as a representative example of stereoselective ring-opening for fluorinated epoxides.

| Chiral Nucleophile | Solvent | Temperature | Yield | Diastereomeric Excess (de) | Reference |

| (R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline | Hexafluoro-2-propanol | 22 °C | >99% | >99% | rsc.org |

Influence of the Difluoromethyl Group on Epoxide Reactivity

The CHF2 group exerts a profound influence on the reactivity of the oxirane ring through a combination of powerful electronic and steric effects.

Electronic Effects and Electrophilic Character

The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms (a strong negative inductive effect, or -I effect). This effect significantly modulates the electronic properties of the epoxide ring. The electron density is pulled away from the two carbon atoms of the ring, but the effect is most pronounced on the adjacent carbon (C2). This withdrawal of electron density greatly increases the electrophilic character of the C2 carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated epoxides. The electron-withdrawing nature of the CHF2 group also stabilizes the developing negative charge on the oxygen atom in the transition state of the ring-opening reaction, thereby facilitating the process.

Steric Factors and Regioselectivity

In addition to electronic effects, steric hindrance plays a crucial role in directing the outcome of nucleophilic ring-opening reactions. The difluoromethyl group, while smaller than a trifluoromethyl group, is significantly bulkier than a hydrogen or methyl group. researchgate.net Consequently, it presents a steric barrier to the approaching nucleophile.

In nucleophilic ring-opening reactions under neutral or basic conditions, the regioselectivity is typically controlled by a combination of these steric and electronic factors. For this compound, both effects generally favor the same outcome. The steric bulk of the CHF2 group directs the nucleophile to attack the less hindered carbon atom (C3). d-nb.info Concurrently, the powerful electronic-withdrawing effect enhances the electrophilicity at C2, but the SN2-type attack at the less substituted C3 position is kinetically favored. This convergence of steric and electronic influences leads to a high degree of regioselectivity, with nucleophiles preferentially attacking the unsubstituted methylene carbon to yield 1-substituted-3,3-difluoro-propan-2-ol derivatives.

Computational and Kinetic Studies of Reaction Mechanisms

Computational chemistry and kinetic analyses have become indispensable tools for understanding the complex reaction mechanisms of epoxides. For fluorinated epoxides like 2-(trifluoromethyl)oxirane, these studies provide critical insights into the energetic landscapes of reactions, the structures of transient intermediates, and the factors governing reaction outcomes. The electron-withdrawing trifluoromethyl group significantly polarizes the oxirane ring, influencing its susceptibility to nucleophilic and electrophilic attack and modulating the stability of transition states.

Transition State Analysis in Epoxide Transformations

Transition state analysis is fundamental to understanding the rates and selectivities of chemical reactions. For epoxides, this involves modeling the high-energy structures that connect reactants, intermediates, and products. The analysis of these transition states can rationalize observed stereochemistry and regiochemistry. researchgate.net

In the context of 2-(trifluoromethyl)oxirane, studies involving Frustrated Lewis Pairs (FLPs) have provided detailed energetic data for its ring-opening transformations. researchgate.netresearchgate.net Research has shown that the reaction between an FLP and 2-(trifluoromethyl)oxirane proceeds through several transition states, with activation barriers that can be calculated using Density Functional Theory (DFT). uva.nl

Kinetic studies on the reaction of FLP tBu₂PCH₂BPh₂ with 2-(trifluoromethyl)oxirane revealed a complex reaction rate that did not conform to simple first or second-order kinetics. uva.nl This complexity points to a multi-step mechanism with transition states of comparable energies. DFT calculations for this reaction pathway identified two key transition states, TS2c and TS3c , with similar Gibbs free energy of activation (ΔG‡) values of 16.4 kcal/mol and 15.7 kcal/mol, respectively. uva.nl This similarity is consistent with the observed complex kinetics, where no single step is singularly rate-determining. uva.nl

The influence of the trifluoromethyl group is evident when comparing these activation barriers to those of other substituted oxiranes.

| Epoxide | Transition State | Calculated ΔG‡ (kcal/mol) | Source |

|---|---|---|---|

| 2-(Trifluoromethyl)oxirane | TS2c | 16.4 | uva.nl |

| TS3c | 15.7 | uva.nl | |

| 2-Phenyloxirane | TS2b | 18.6 | uva.nl |

| TS3b (Rate-Determining) | 21.2 | researchgate.netuva.nl | |

| 2-Methyloxirane | TS2a (Rate-Determining) | 21.8 | uva.nl |

| TS3a | 16.3 | uva.nl |

Computational Modeling of Ring-Opening Pathways

Computational modeling provides a molecular-level view of reaction pathways that are often inaccessible through experimental methods alone. acs.org For 2-(trifluoromethyl)oxirane, DFT calculations have been instrumental in mapping out the step-by-step mechanism of its ring-opening reactions. researchgate.netresearchgate.net

One extensively studied pathway is the ring-opening mediated by FLPs. researchgate.netuva.nl Computational simulations, often employing solvation models like the "Solvation Model based on Density" (SMD) to mimic experimental conditions, have elucidated a multi-step process. researchgate.net The mechanism is proposed to proceed via the activation of the epoxide by the Lewis acidic moiety of the FLP, followed by a nucleophilic attack from the Lewis basic site of a second FLP molecule. uva.nl

The general computationally modeled pathway involves:

Lewis Adduct Formation: The reaction initiates with the formation of a Lewis adduct between the epoxide's oxygen atom and the borane (Lewis acid) of the FLP. This step activates the epoxide for subsequent attack. uva.nl

Nucleophilic Attack and Ring-Opening: The phosphine (B1218219) (Lewis base) of a second FLP molecule attacks the least sterically hindered carbon of the activated epoxide ring. This intermolecular nucleophilic attack leads to the cleavage of a C-O bond, forming a chain-like zwitterionic intermediate. uva.nl

Ring Closure: The intermediate then undergoes an intramolecular ring-closure to form a stable six- or seven-membered heterocycle, releasing the second FLP molecule which acts as a catalyst in the process. uva.nl

DFT calculations have provided the Gibbs free energies for the intermediates and transition states along this pathway for 2-(trifluoromethyl)oxirane, confirming it to be an energetically feasible route. uva.nl The electron-withdrawing nature of the trifluoromethyl group is crucial, as it directs the nucleophilic attack to the adjacent, more electrophilic carbon of the oxirane ring.

| Species | Description | Calculated Gibbs Free Energy (ΔG) (kcal/mol) | Source |

|---|---|---|---|

| TS2c | Transition state for ring-opening | +16.4 (Activation Barrier) | uva.nl |

| TS3c | Transition state for ring-closure | +15.7 (Activation Barrier) | uva.nl |

These computational models are validated by experimental observations, such as kinetic studies and the characterization of the final zwitterionic products by spectroscopic methods. researchgate.net The synergy between computational modeling and experimental work provides a robust understanding of the intricate ring-opening pathways of fluorinated epoxides. nih.govrsc.org

Overview of Research Trajectories for Fluorinated Oxiranes

Research into fluorinated oxiranes is driven by the goal of combining the synthetic versatility of the epoxide ring with the unique properties imparted by fluorine. The development of new synthetic methods for creating these compounds is a key focus. jst.go.jp For instance, recent advancements have demonstrated the conversion of epoxides into fluorinated oxetanes, a class of molecules with significant potential in drug discovery. acs.orgsciencedaily.com The reactivity of fluorinated oxiranes, such as (2,2,2-trifluoroethyl)oxirane, is influenced by the strong electron-withdrawing nature of the fluoroalkyl group, which enhances their susceptibility to nucleophilic attack. scbt.com The ongoing exploration of fluorinated oxiranes is expected to yield novel molecules with valuable applications in various scientific fields. acs.org

Interactive Data Table: Properties of Key Functional Groups

| Functional Group | Role in Molecular Design | Key Properties |

|---|---|---|

| Difluoromethyl (-CF2H) | Isostere for -OH, -SH, -NH groups | Lipophilic hydrogen bond donor, enhances metabolic stability. acs.orgnih.govnih.govalfa-chemistry.comnih.gov |

| Difluoromethylidene (=CF2) | Biostere for carbonyl (C=O) group | Improves metabolic stability by replacing ketone functionality. cas.cnnih.gov |

| Epoxide (Oxirane) | Versatile synthetic intermediate | Highly reactive three-membered ring, undergoes ring-opening reactions. numberanalytics.comscbt.comnumberanalytics.com |

| Fluorine (-F) | Property modulator | High electronegativity, small size, enhances metabolic stability and binding affinity. tandfonline.comnih.govcapes.gov.br |

Advanced Synthetic Applications and Derivatization Strategies of 2 Difluoromethyl Oxirane

Application as a Key Building Block in Organic Synthesis

2-(Difluoromethyl)oxirane serves as a potent electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the facile introduction of the difluoromethyl moiety and the construction of complex fluorinated molecules.

Introduction of Difluoromethyl Moieties into Complex Molecules

The primary application of this compound lies in its ability to deliver the difluoromethyl group to a diverse range of substrates. The ring-opening of the epoxide with a suitable nucleophile results in the formation of a new carbon-nucleophile bond and a secondary alcohol, thereby embedding the difluoromethyl group into the target molecule. This strategy is particularly advantageous for the late-stage functionalization of complex molecules, where direct difluoromethylation might be challenging. While direct research on this compound is limited, the principles of epoxide chemistry suggest its utility in this context.

Construction of Fluorinated Carbo- and Heterocycles

While cycloaddition reactions are a powerful tool for the synthesis of cyclic systems, the direct participation of simple epoxides in such reactions is not a common strategy. libretexts.orglibretexts.org However, this compound can serve as a precursor for the construction of fluorinated heterocycles through a two-step process involving ring-opening followed by intramolecular cyclization. For instance, reaction with a dinucleophile, such as an amino alcohol or a mercapto-amine, would first lead to a β-difluoromethyl alcohol intermediate, which could then undergo a subsequent cyclization to form a fluorinated heterocycle. The synthesis of various fluorine-containing heterocycles, such as oxazines, thiazolines, and quinoxalines, has been reported using perfluoro- and polyfluorooxiranes with bifunctional nucleophiles. researchgate.net By analogy, this compound is expected to undergo similar transformations.

Synthesis of β-Difluoromethyl Alcohols

The most direct and well-established application of this compound is the synthesis of β-difluoromethyl alcohols. The reaction involves the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is dictated by the nature of the nucleophile and the reaction conditions. Under basic or neutral conditions, strong nucleophiles will preferentially attack the less sterically hindered carbon atom (C3), following an SN2 mechanism. In contrast, under acidic conditions, the reaction proceeds through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon atom (C2) that can better stabilize a partial positive charge. Given the electron-withdrawing nature of the difluoromethyl group, nucleophilic attack is anticipated to occur predominantly at the C3 position under most conditions, leading to the formation of 1-substituted-3,3-difluoro-2-propanols.

| Nucleophile | Product Structure | Expected Regioselectivity |

|---|---|---|

| R-O⁻ (Alkoxide) | R-O-CH₂-CH(OH)-CHF₂ | Attack at C3 |

| R-S⁻ (Thiolate) | R-S-CH₂-CH(OH)-CHF₂ | Attack at C3 |

| R₂N⁻ (Amide) | R₂N-CH₂-CH(OH)-CHF₂ | Attack at C3 |

| R-MgX (Grignard) | R-CH₂-CH(OH)-CHF₂ | Attack at C3 |

Precursors for Fluoroalcohol Skeletons

Building upon the synthesis of β-difluoromethyl alcohols, this compound can be considered a precursor for more elaborate fluoroalcohol skeletons. The initial ring-opening product, a β-difluoromethyl alcohol, contains a hydroxyl group that can be further functionalized. For instance, oxidation of the secondary alcohol to a ketone, followed by the addition of a second nucleophile, would lead to a tertiary alcohol with a difluoromethyl group. Alternatively, the hydroxyl group can be converted into a good leaving group, allowing for subsequent substitution reactions. These strategies enable the use of this compound as a starting point for the synthesis of a variety of complex molecules containing the valuable fluoroalcohol motif.

Stereochemical Applications

The stereochemistry of the ring-opening of this compound is a crucial aspect of its synthetic utility, particularly in the synthesis of chiral molecules.

Utility in Asymmetric Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. This compound, as a racemic mixture, can be utilized in asymmetric synthesis through several strategies. One common approach is kinetic resolution, where one enantiomer of the racemic epoxide reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. wikipedia.org This method allows for the separation of the two enantiomers, both of which can then be used as chiral building blocks.

Another strategy is the enantioselective ring-opening of the racemic epoxide, where a chiral catalyst directs the nucleophilic attack to one enantiomer, or to one face of the prochiral epoxide, leading to the formation of an enantioenriched product. While specific examples utilizing this compound are not prevalent in the literature, the principles of enantioselective epoxide opening are well-established and could be applied to this substrate. organicreactions.org For instance, chiral chromium(III) and cobalt(III) salen complexes are known to be effective catalysts for the enantioselective ring-opening of various epoxides.

| Asymmetric Strategy | Description | Potential Chiral Products |

|---|---|---|

| Kinetic Resolution | Selective reaction of one enantiomer from the racemic mixture, leaving the other enantiomer in high enantiomeric excess. | Enantioenriched this compound and enantioenriched β-difluoromethyl alcohol. |

| Enantioselective Ring-Opening | Use of a chiral catalyst to selectively open one enantiomer of the racemic epoxide, producing an enantioenriched product. | Enantioenriched β-difluoromethyl alcohols. |

| Dynamic Kinetic Resolution | Involves the in-situ racemization of the starting epoxide, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. | Single enantiomer of a β-difluoromethyl alcohol derivative. |

Development of Chiral Resolution Reagents

The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, often relies on the use of chiral resolving agents. These agents are enantiomerically pure compounds that react with a racemic mixture to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by standard laboratory techniques such as crystallization or chromatography.

While specific applications of this compound as a chiral resolving agent are not extensively documented, its structure is well-suited for this purpose. An enantiomerically pure form of this compound could serve as an effective reagent for the resolution of racemic primary and secondary amines. The proposed mechanism involves the nucleophilic attack of the amine on the epoxide ring. This reaction would result in the formation of two diastereomeric β-amino alcohols.

The key steps in this hypothetical resolution process are:

Reaction: An enantiopure sample of this compound (e.g., the (R)-enantiomer) is reacted with a racemic mixture of a chiral amine.

Formation of Diastereomers: The ring-opening reaction produces a mixture of two diastereomers, for example, (R,R)- and (R,S)-β-amino alcohols.

Separation: The diastereomeric mixture is then separated using techniques like fractional crystallization or column chromatography.

Liberation of Enantiomers: Following separation, the chiral auxiliary (the difluoromethyl-hydroxyethyl group) would be cleaved from the separated diastereomers to yield the individual, enantiomerically pure amines.

This strategy leverages the well-established reactivity of epoxides with amines to create a covalent linkage, allowing for the effective separation of enantiomers.

Functionalization and Diversification Strategies

The inherent reactivity of the epoxide ring, combined with the electronic properties of the difluoromethyl group, makes this compound a valuable precursor for a variety of functionalized molecules.

Formation of Fluorinated Bis-Cyclic Carbonates and Xanthates

Fluorinated cyclic carbonates and xanthates are important building blocks for the synthesis of fluorinated polymers and other advanced materials. A plausible strategy for the synthesis of bis-cyclic carbonates and xanthates involves the use of a diepoxide precursor structurally related to this compound. For instance, a molecule containing two this compound units linked by an alkyl or perfluoroalkyl chain could serve as the starting material.

The synthesis would proceed via the cycloaddition of either carbon dioxide (CO₂) or carbon disulfide (CS₂) to the diepoxide. The reaction with CO₂, often catalyzed by species such as lithium bromide, would yield the corresponding fluorinated bis-cyclic carbonate. Similarly, reaction with CS₂ would produce the fluorinated bis-cyclic xanthate (dithiocarbonate). These reactions convert the epoxide functionalities into five-membered heterocyclic rings, providing valuable difluoromethylated monomers for polymerization or further chemical modification.

| Starting Material | Reagent | Catalyst (Typical) | Product |

|---|---|---|---|

| Bis[2-(difluoromethyl)oxiranyl]alkane | Carbon Dioxide (CO₂) | Lithium Bromide (LiBr) | Fluorinated Bis-Cyclic Carbonate |

| Bis[2-(difluoromethyl)oxiranyl]alkane | Carbon Disulfide (CS₂) | Alkali Metal Salts | Fluorinated Bis-Cyclic Xanthate |

Functionalization of gem-Difluoroalkenes via Epoxide Intermediates

A sophisticated strategy for the functionalization of carbon-carbon double bonds involves the use of substrates that contain both a gem-difluoroalkene and an epoxide moiety within the same molecule, known as gem-difluorinated vinyloxiranes. nih.gov In these systems, the epoxide ring plays a crucial role in directing the outcome of nucleophilic attacks on the alkene.

This approach often proceeds via an Sₙ2' mechanism, where a nucleophile adds to the difluorinated carbon of the alkene, inducing a concerted ring-opening of the adjacent epoxide. nih.gov This "fluorine-retentive" strategy is significant because it avoids the common pathway of β-fluoride elimination that often plagues reactions of gem-difluoroalkenes. nih.gov The presence of the epoxide as an internal leaving group facilitates the formation of a new C-C or C-heteroatom bond at the difluorinated position while generating a functionalized allylic alcohol. nih.gov

A variety of nucleophiles can be employed in this transformation, leading to a diverse range of products. The regioselectivity and stereoselectivity of these reactions can be influenced by the choice of nucleophile and reaction conditions. nih.gov

| Nucleophile/Reagent | Product Type | Key Feature |

|---|---|---|

| Acidic Nucleophiles (HF, HOCOR) | R-CF₂X-substituted Allylic Alcohols | Regio- and stereoselective Sₙ2' reaction |

| Alkyl Lithium Reagents | Allylic Alcohols with new C-C bond | High regioselectivity for attack at the difluorinated carbon |

| Lithium Aluminum Hydride (LiAlH₄) | Unreacted gem-difluoroalkene | Selective opening of the epoxide at the allylic carbon |

| DIBAL-H | gem-Difluoromethyl-containing products | Reductive functionalization |

Derivatization for Analytical Techniques (e.g., Mass Spectrometry, Chromatography)

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography (GC) or mass spectrometry (MS). jfda-online.comgcms.cz The reactive nature of the epoxide ring in this compound makes it a promising candidate for use as a derivatization reagent, particularly for analytes containing nucleophilic functional groups like primary and secondary amines or hydroxyl groups.

Reacting an analyte with this compound would introduce a 2-hydroxy-3,3-difluoropropyl group. This modification can impart several beneficial properties to the analyte:

Improved Chromatographic Behavior: The derivatization can increase the volatility of polar analytes, which is essential for GC analysis. It can also alter the polarity to improve peak shape and resolution in both GC and liquid chromatography (LC). jfda-online.com

Enhanced Mass Spectrometric Detection: The introduction of two fluorine atoms provides a unique isotopic signature and can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification. Furthermore, the tag can increase the molecule's proton affinity, enhancing ionization efficiency in techniques like electrospray ionization (ESI)-MS.

This derivatization strategy could be particularly useful for creating diastereomers from chiral analytes for separation on a non-chiral chromatographic column, functioning in a manner analogous to its role as a chiral resolving agent.

| Analyte Functional Group | Analytical Technique | Potential Advantage of Derivatization |

|---|---|---|

| Primary/Secondary Amine | GC-MS | Increased volatility, improved peak shape, characteristic mass fragmentation. |

| Hydroxyl (Alcohol/Phenol) | GC-MS | Masking of polar -OH group, reduced tailing, enhanced thermal stability. |

| Chiral Amines/Alcohols | LC-MS/MS or GC-MS | Formation of diastereomers for chiral separation, enhanced ionization efficiency. |

Spectroscopic and Computational Characterization of 2 Difluoromethyl Oxirane

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure and electronic environment of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are principal methods for such characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C NMR)

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-(difluoromethyl)oxirane, a complete characterization would involve ¹H, ¹⁹F, and ¹³C NMR.

¹H NMR: Proton NMR would identify the chemical environment of the hydrogen atoms on the oxirane ring and the difluoromethyl group. The signals for the protons on the three-membered ring would be expected in the epoxide region of the spectrum, with their multiplicity revealing spin-spin coupling with each other and with the difluoromethyl proton. The single proton on the difluoromethyl group would likely appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum for this compound is expected to show a doublet, arising from the two equivalent fluorine atoms coupling with the single proton of the difluoromethyl group.

¹³C NMR: Carbon NMR would reveal the chemical shifts of the three carbon atoms in the molecule. The carbon of the difluoromethyl group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The two carbons of the oxirane ring would also have distinct chemical shifts.

Despite the theoretical expectations for the NMR spectra of this compound, specific experimental data, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed scientific literature. While data exists for compounds like 2-(trifluoromethyl)oxirane (B1348523), it cannot be directly extrapolated to the difluoromethyl analogue due to differing electronic effects. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling

In the absence of experimental data, computational methods serve as powerful tools for predicting molecular properties. Quantum chemical calculations and Density Functional Theory (DFT) are standard approaches for modeling molecular structures and energies.

Quantum Chemical Calculations for Molecular Structures

Quantum chemical methods, such as ab initio calculations, can be employed to optimize the geometry of a molecule and calculate its various properties, including vibrational frequencies. ethz.ch For this compound, these calculations would predict the equilibrium bond lengths, bond angles, and dihedral angles. Such theoretical studies would provide valuable insight into the molecule's preferred conformation. However, no specific quantum chemical calculations focused on the molecular structure of this compound have been reported in the literature. fluorine1.ru

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT studies could be used to predict the NMR chemical shifts, thermodynamic properties, and reactivity of this compound. A comparative study using DFT could also illuminate the conformational differences between this compound and its methyl- and trifluoromethyl-substituted counterparts. rsc.org At present, there are no published DFT studies specifically investigating this compound.

Kinetic and Mechanistic Investigations

Understanding the reactivity of this compound involves studying the kinetics and mechanisms of its reactions, such as nucleophilic ring-opening. The electron-withdrawing nature of the difluoromethyl group is expected to influence the reactivity and regioselectivity of the epoxide ring-opening. Mechanistic studies could involve trapping experiments or isotopic labeling to elucidate reaction pathways. nih.govnih.gov Kinetic studies would quantify the rates of these reactions under various conditions. researchgate.net The literature contains studies on the ring-opening of other fluorinated epoxides, but specific kinetic and mechanistic data for this compound are currently unavailable. beilstein-journals.org

Reaction Rate Determination and Pathway Elucidation

Detailed experimental and computational studies specifically determining the reaction rates and elucidating the reaction pathways for this compound are not extensively available in the current body of scientific literature. However, insights into its reactivity can be drawn from research on structurally similar fluorinated epoxides, particularly its trifluoromethyl analogue, 2-(trifluoromethyl)oxirane. The presence of the electron-withdrawing difluoromethyl group is expected to significantly influence the kinetics and mechanisms of its reactions, primarily the characteristic ring-opening reactions of epoxides.

Theoretical studies on the ring-opening of fluorinated oxiranylcarbinyl radicals have indicated that stereoelectronic effects are a major determinant of the regiochemistry of the reaction. scispace.com This suggests that the interaction between the radical's semi-occupied atomic orbital and the weaker bond of the oxirane ring directs the pathway of the ring-opening process. scispace.com

Computational studies on chiral epoxide radicals, including those with a single fluorine substituent, have shown that substituents on the radical carbon have a strong influence on the energy barrier for the inversion of the radical carbon. nih.gov Furthermore, these epoxide radicals can undergo a competitive ring-opening reaction to form vinoxy radicals, a process that is also influenced by the nature of the substituent. nih.gov For polyfluorinated epoxide radicals, the energy barriers for both the radical inversion and the ring-opening reaction are elevated. nih.gov

In the context of nucleophilic ring-opening reactions, studies on fluorine-containing 2,3-epoxypropanoates have demonstrated that these reactions typically proceed via a clean SN2 mechanism. beilstein-journals.orgnih.gov The regioselectivity of the nucleophilic attack is influenced by the strong electron-withdrawing nature of the fluorinated group, which can create an electronic repulsion with the incoming nucleophile. beilstein-journals.orgnih.gov This generally leads to a highly regioselective attack at the less sterically hindered carbon atom of the epoxide ring. beilstein-journals.orgnih.gov

Kinetic and computational studies on the ring-opening of 2-(trifluoromethyl)oxirane mediated by frustrated Lewis pairs (FLPs) have provided valuable data that may serve as a basis for understanding the reactivity of this compound. researchgate.netresearchgate.net In these reactions, the Lewis acidic borane (B79455) moiety of the FLP activates the epoxide, followed by a nucleophilic attack from the phosphine (B1218219) of a second FLP molecule. researchgate.net

The table below summarizes findings from a study on the reaction of a frustrated Lewis pair with various epoxides, which can be used to infer the potential reactivity of this compound.

| Reactant Epoxide | Rate Constant (k) | Reaction Conditions | Reference |

| 2-phenyloxirane | 6.01 x 10⁻⁵ s⁻¹ | Reaction with FLP | researchgate.net |

This data is for 2-phenyloxirane and is provided as an example of kinetic data obtained for epoxide ring-opening reactions under specific conditions. Specific rate constants for this compound are not available.

The elucidation of reaction pathways for fluorinated epoxides often involves a combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to characterize intermediates and products, and computational methods, like density functional theory (DFT) calculations, to model transition states and reaction energy profiles. nih.govbeilstein-journals.orgnih.govresearchgate.net These computational approaches are crucial for understanding the influence of fluorine substitution on the structure and energetics of the reactants, intermediates, and transition states involved in the reaction pathways. scispace.com

While direct data for this compound remains scarce, the established principles from related fluorinated epoxides strongly suggest that its reactivity will be characterized by regioselective ring-opening reactions, with the specific pathways and rates being highly dependent on the nature of the attacking reagent and the reaction conditions.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of fluorinated epoxides, including 2-(difluoromethyl)oxirane, presents unique challenges due to the high reactivity of key intermediates like difluorocarbene. cas.cn Traditional methods for generating such species often require harsh conditions or employ reagents that are difficult to handle, such as gaseous or ozone-depleting substances. nih.govnih.gov Consequently, a primary focus of emerging research is the development of milder, more efficient, and scalable synthetic protocols.

Promising new strategies are adapting classic epoxide-forming reactions to accommodate difluoromethyl groups. The Corey-Chaykovsky reaction , which utilizes sulfur ylides to convert carbonyl compounds into epoxides, is a key area of investigation. organic-chemistry.orgwikipedia.org The development of stable and reactive difluoromethyl sulfur ylides or their precursors would provide a direct and powerful method for synthesizing this compound from 2,2-difluoroacetaldehyde. Research into trifluoromethyl-epoxide synthesis via this reaction has shown promise, suggesting that analogous difluoromethyl versions are a viable and important research goal. researchgate.netresearchgate.net

Another classical method being re-examined is the Darzens condensation , which forms an α,β-epoxy ester from a carbonyl compound and an α-halo ester in the presence of a base. organic-chemistry.orgwikipedia.orglscollege.ac.in The application of this reaction using an appropriate α,α-dihalo precursor could be adapted for the synthesis of difluoromethylated glycidic esters, which can be further transformed into the target oxirane.

Perhaps the most significant advances are expected from the application of modern catalytic methods. Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. nih.gov This technology can be harnessed to produce difluorocarbene from stable, commercially available precursors like bromodifluoroacetic acid at room temperature, thereby avoiding the need for high temperatures or strong bases. nih.gov The controlled trapping of this photochemically generated difluorocarbene with an appropriate aldehyde would represent a significant step forward in the synthesis of this compound.

| Methodology | Precursors | Key Features & Research Focus |

| Corey-Chaykovsky Reaction | Difluoromethyl sulfonium (B1226848) salts, Aldehydes | Development of stable difluoromethyl ylides; mild reaction conditions. wikipedia.orgresearchgate.net |

| Darzens Condensation | α-halo esters/ketones, Aldehydes | Adaptation for difluoromethyl precursors; control of stereochemistry. organic-chemistry.orgacsgcipr.org |

| Photoredox Catalysis | Bromodifluoroacetic acid, Aldehydes | Mild generation of difluorocarbene via visible light; high functional group tolerance. nih.gov |

Exploration of Advanced Catalytic Systems

The high reactivity of difluorocarbene makes its controlled transfer a formidable challenge in synthesis. cas.cn Advanced catalytic systems are being explored to tame this reactivity, enabling selective and predictable transformations. Transition-metal catalysis, particularly with palladium and copper, is at the forefront of this effort. cas.cnresearchgate.net These catalysts can form metal-difluorocarbene complexes, which modulate the reactivity of the :CF₂ unit and direct it toward specific reaction pathways, minimizing undesired side reactions. cas.cn

A landmark study demonstrated the use of an inexpensive copper catalyst to mediate the insertion of a difluorocarbene into the ring of existing epoxides, resulting in a ring-expansion to form valuable α,α-difluoro-oxetanes. mendelchemicals.comsciencedaily.com While this specific transformation yields a different product, it highlights a critical advance: the ability of a catalyst to control the interaction between an epoxide and a difluorocarbene species. Future research will likely build on this principle to develop catalytic systems that can mediate the formation of an epoxide from an aldehyde and a difluorocarbene source, rather than its expansion.

A major frontier in this field is the development of asymmetric catalysis to produce enantiomerically pure this compound. Chiral epoxides are invaluable building blocks in the synthesis of pharmaceuticals and other complex molecules. Research into asymmetric versions of the Darzens and Corey-Chaykovsky reactions provides a strong foundation for this work. rsc.org The design of novel chiral ligands for copper or rhodium catalysts, or the use of chiral organocatalysts, could enable the enantioselective synthesis of the target oxirane. rsc.orgnih.gov Such systems, including chiral phase-transfer catalysts, could recognize and selectively stabilize one transition state over another, leading to a high degree of stereocontrol in the final product. organic-chemistry.org

| Catalytic System | Metal/Catalyst Type | Role and Research Goal |

| Difluorocarbene Transfer | Copper (Cu), Palladium (Pd) | Modulating reactivity of :CF₂; preventing side reactions; directing C-C bond formation. cas.cnresearchgate.net |

| Ring Manipulation | Copper (Cu) | Catalyzing selective insertion of :CF₂ into C-O bonds of epoxides to form oxetanes. mendelchemicals.comsciencedaily.com |

| Asymmetric Synthesis | Chiral Organocatalysts, Chiral Metal Complexes (e.g., Rh, Cu) | Enantioselective formation of the oxirane ring for producing single-enantiomer products. rsc.orgnih.govmdpi.com |

Expansion of Synthetic Utility in Diverse Chemical Fields

The true value of this compound lies in its potential as a versatile synthetic intermediate for introducing the difluoromethyl group into a wide array of molecules in medicinal and agricultural chemistry. ccspublishing.org.cnnih.gov The –CHF₂ group is recognized as a metabolically stable bioisostere of hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, and its incorporation can enhance a molecule's lipophilicity and binding affinity to biological targets. nih.gov The oxirane ring itself is a highly useful functional group, susceptible to ring-opening by a variety of nucleophiles to create new, functionalized structures. researchgate.net

The future utility of this compound will be realized through its application in the synthesis of complex difluoromethylated compounds that are otherwise difficult to access. As a chiral building block, its nucleophilic ring-opening can lead to a range of valuable products with well-defined stereochemistry. For example:

Reaction with amines or azides (followed by reduction) would yield 1,2-amino alcohols and 1,2-diamines, respectively. These are key structural motifs in many pharmaceutical agents.

Reaction with organometallic reagents (e.g., Grignard or organocuprates) would allow for carbon-carbon bond formation, leading to more complex difluoromethylated alcohol frameworks.

Reaction with oxygen or sulfur nucleophiles would produce difluoromethylated diols, ethers, and thioethers, expanding the chemical space for drug discovery. nih.gov

This building-block approach allows for the late-stage introduction of the –CHF₂ group, facilitating the rapid synthesis of libraries of analog compounds for structure-activity relationship (SAR) studies. nih.gov Given the prevalence of difluoromethyl groups in successful agrochemicals like the fungicide Benzovindiflupur and pharmaceuticals such as the proton-pump inhibitor Pantoprazole, the availability of a versatile intermediate like this compound is expected to accelerate the discovery of next-generation active ingredients in these fields. nih.govccspublishing.org.cn

| Nucleophile (Nu⁻) | Product of Ring-Opening | Potential Application Field |

| Amines (R₂NH), Azide (B81097) (N₃⁻) | Difluoromethylated Amino Alcohols, Diamines | Pharmaceuticals (e.g., enzyme inhibitors, antivirals) |

| Organometallics (R-MgX) | Difluoromethylated Secondary Alcohols | Complex molecule synthesis, Medicinal chemistry |

| Alcohols (RO⁻), Thiols (RS⁻) | Difluoromethylated Ethers and Thioethers | Pharmaceuticals, Agrochemicals, Materials Science nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. How can 2-(difluoromethyl)oxirane be synthesized in a laboratory setting, and what factors influence the yield and selectivity of the reaction?

- Methodological Answer : The synthesis typically involves epoxidation of a difluoromethyl-substituted alkene using peracids like m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane at low temperatures (0–5°C) to minimize side reactions. Key factors include:

- Temperature control : Higher temperatures may lead to ring-opening side reactions.

- Solvent polarity : Non-polar solvents enhance selectivity for epoxide formation.

- Purification : Column chromatography or distillation is used to isolate the product .

Q. What are the primary chemical reactions of this compound, and how does the difluoromethyl group influence its reactivity?

- Methodological Answer : The compound undergoes:

- Nucleophilic ring-opening : Reacts with amines or alcohols to form difluoromethyl-substituted ethers/amines.

- Oxidation : Converts to difluoromethyl ketones using oxidizing agents like Jones reagent.

- Reduction : Hydrogenation yields 2-(difluoromethyl)ethanol.

The difluoromethyl group enhances electrophilicity of the oxirane ring due to electron-withdrawing effects, accelerating nucleophilic attacks while stabilizing intermediates via C–F bond hyperconjugation .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : NMR identifies fluorine environments; NMR confirms epoxide proton signals (δ 3.5–4.5 ppm).

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (94.06 g/mol).

- Polarimetry : For enantiomeric purity if chirality is relevant (e.g., (R)- or (S)-isomers) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how can chiral catalysts be optimized?

- Methodological Answer :

- Chiral auxiliaries : Use of enantiopure epoxidation catalysts like Sharpless or Jacobsen catalysts.

- Asymmetric induction : Chiral ligands (e.g., salen complexes) coordinate to transition metals (e.g., Mn, Ti) during epoxidation.

- Optimization : Screen solvent systems (e.g., toluene/water biphasic) and adjust catalyst loading (0.5–5 mol%).

- Analysis : Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess (ee) .

Q. How does the difluoromethyl group in this compound affect its biochemical interactions compared to non-fluorinated analogs?

- Methodological Answer :

- Enhanced metabolic stability : Fluorine’s electronegativity reduces susceptibility to enzymatic degradation.

- Docking studies : Molecular dynamics simulations show stronger van der Waals interactions with hydrophobic enzyme pockets.

- Comparative assays : Test fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., cytochrome P450) to quantify binding affinity differences .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Model transition states for ring-opening reactions (e.g., with amines) to predict regioselectivity.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthesis of derivatives.

- Database mining : Cross-reference the Cambridge Structural Database (CSD) for analogous epoxide reactivity patterns .

Q. What experimental approaches resolve contradictions in proposed reaction mechanisms for this compound?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare to distinguish stepwise vs. concerted mechanisms.

- Trapping intermediates : Use low-temperature NMR to detect carbocation or radical intermediates.

- Isotopic labeling : -labeling tracks oxygen migration during ring-opening .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.